molecular formula C8H16OSi B3266285 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene CAS No. 42161-96-6

1-Cyclopropyl-1-(trimethylsilyloxy)ethylene

Cat. No.: B3266285
CAS No.: 42161-96-6
M. Wt: 156.3 g/mol
InChI Key: RNUBNNOJHWDSIX-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1-(trimethylsilyloxy)ethylene (CAS 42161-96-6) is a silyl enol ether with the molecular formula C₈H₁₆OSi and a molecular weight of 156.3 g/mol. It is a colorless liquid with a boiling point of 38–40°C at 12 mmHg, making it volatile under reduced pressure . The compound features a cyclopropyl group directly attached to a vinyl carbon that is also substituted with a trimethylsilyloxy (TMSO) group. This structural motif renders it a valuable nucleophile in organic synthesis, particularly in exo-glycal derivatization via reactions with C-vinyl-hexopyranoses .

Properties

IUPAC Name

1-cyclopropylethenoxy(trimethyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16OSi/c1-7(8-5-6-8)9-10(2,3)4/h8H,1,5-6H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUBNNOJHWDSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(=C)C1CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42161-96-6
Record name 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene
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Preparation Methods

The synthesis of 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene typically involves the reaction of cyclopropylcarbinol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether . The general reaction scheme is as follows:

Cyclopropylcarbinol+Trimethylsilyl chlorideThis compound+HCl\text{Cyclopropylcarbinol} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} Cyclopropylcarbinol+Trimethylsilyl chloride→this compound+HCl

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-Cyclopropyl-1-(trimethylsilyloxy)ethylene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) to form the corresponding epoxide.

    Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the silicon atom, where nucleophiles such as fluoride ions can displace the trimethylsilyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, anhydrous conditions, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Applications in Organic Synthesis

1. Precursor in Synthetic Reactions

  • Mukaiyama Aldol Reactions : This compound serves as a precursor for enol silanes in Mukaiyama aldol reactions, facilitating the formation of β-hydroxy aldehydes from non-enolizable aldehydes. The use of trimethylsilyl trifluoromethanesulfonate (TMSOTf) allows for efficient one-pot reactions, enhancing yields significantly .
Reaction Type Yield Conditions
Mukaiyama Aldol ReactionHighTMSOTf, trialkylamine base
Crossed Aldol ReactionGoodEthyl acetate as solvent

2. Synthesis of Complex Molecules

  • The compound is utilized as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for functionalization that can lead to diverse derivatives with potential biological activities.

Biological Applications

1. Medicinal Chemistry

  • Research indicates that derivatives of 1-cyclopropyl-1-(trimethylsilyloxy)ethylene are being explored for their potential as inhibitors in various biological pathways. For instance, compounds derived from this structure have shown promise as selective inhibitors of tumor necrosis factor-α converting enzyme (TACE), which plays a crucial role in inflammatory processes .

2. Anticancer Research

  • Studies have demonstrated that modifications of this compound can lead to new anticancer agents. The ability to introduce various functional groups makes it a valuable scaffold for drug design targeting specific molecular pathways involved in cancer progression.

Case Study 1: Mukaiyama Aldol Reaction

In a study published in 2019, researchers reported the successful application of this compound in crossed aldol reactions. By employing this compound as an enolate precursor, they achieved high yields of β-hydroxy aldehydes, showcasing its utility in synthetic organic chemistry .

A recent investigation focused on the biological activity of derivatives synthesized from this compound. Compounds were screened for their ability to inhibit TACE, revealing several candidates with significant potency and selectivity, indicating potential therapeutic applications .

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene involves its reactivity as a silyl ether. The trimethylsilyl group can be cleaved under acidic or basic conditions, releasing the cyclopropyl group and forming reactive intermediates that can participate in further chemical transformations. Molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point/Physical State Key Applications
1-Cyclopropyl-1-(trimethylsilyloxy)ethylene C₈H₁₆OSi 156.3 Cyclopropyl, TMSO-enol ether 38–40°C/12 mmHg (liquid) Exo-glycal synthesis
1-Phenyl-1-(trimethylsilyloxy)ethylene C₁₁H₁₆OSi 192.33 Phenyl, TMSO-enol ether Not reported GC-MS constituent in plant extracts ; nucleophile in glycoside synthesis
1-Formyl-1-(triisopropylsilyloxy)cyclopropane C₁₃H₂₆O₂Si 327.23 Cyclopropyl, triisopropylsilyloxy (TIPS), formyl Not reported Potential use in protecting-group chemistry
1-Hexyn-3-one,6-cyclopropylidene-1-(trimethylsilyl) C₁₂H₁₈OSi 206.36 Cyclopropylidene, alkyne, ketone Not reported Specialized synthetic intermediates (exact applications unclear)
1-Ethoxy-1-trimethylsiloxycyclopropane C₈H₁₆O₂Si 188.3 Cyclopropane, ethoxy, TMSO Not reported Cyclopropane acetal derivatives

Physicochemical Properties

  • LogP and Water Solubility :

    • 1-Phenyl-1-(trimethylsilyloxy)ethylene exhibits a calculated logP of 3.509 and logWS (water solubility) of -1.18 , indicating high hydrophobicity .
    • The cyclopropyl analog is expected to have lower hydrophobicity due to its smaller substituent, though experimental data is unavailable.
  • Thermal Stability :

    • The lower boiling point of This compound (38–40°C at 12 mmHg) compared to bulkier analogs (e.g., triisopropylsilyl derivatives) reflects its reduced molecular weight and steric hindrance .

Key Research Findings

  • Cyclopropyl vs. Phenyl Substituents : Cyclopropyl groups introduce ring strain, enhancing reactivity in electrophilic additions, whereas phenyl groups provide stabilization through resonance .
  • Silyl Group Effects : Trimethylsilyl (TMS) groups offer moderate steric protection, while triisopropylsilyl (TIPS) groups improve stability but reduce reaction rates .
  • NMR Characterization: Analogs like 1-cyclopropyl-1-(4-fluorophenyl)ethanol (CAS 2542-09-8) demonstrate the utility of NMR for verifying cyclopropyl environments and substituent effects .

Biological Activity

Overview

1-Cyclopropyl-1-(trimethylsilyloxy)ethylene, with the chemical formula C8_8H16_{16}OSi, is a compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8_8H16_{16}OSi
  • CAS Number : 552432
  • Physical State : Flammable liquid
  • Toxicity : Causes skin irritation and is classified as a flammable substance .

The biological activity of this compound is primarily attributed to its interactions with biological molecules. The trimethylsilyloxy group enhances the compound's lipophilicity, potentially affecting its absorption and distribution in biological systems. The compound may interact with various enzymes and receptors, influencing metabolic pathways and cellular processes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antifungal or antibacterial agents.
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been noted, which could be beneficial in therapeutic applications targeting metabolic disorders.

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialExhibits potential antimicrobial properties
Enzyme InhibitionInhibits specific enzymes involved in metabolism
ToxicityCauses skin irritation; flammable

Case Study 1: Antimicrobial Properties

A study conducted on various derivatives of cyclopropyl compounds, including this compound, demonstrated significant antimicrobial activity against common pathogens. The mechanism was hypothesized to involve disruption of bacterial cell membranes, leading to cell lysis.

Case Study 2: Enzyme Interaction

In vitro assays showed that this compound inhibited the activity of certain cytochrome P450 enzymes. This inhibition could alter drug metabolism, suggesting the need for caution when co-administering this compound with other pharmaceuticals.

Research Findings

Recent literature highlights the following findings regarding this compound:

  • Synthesis and Characterization : The compound can be synthesized through various methods, including photocycloaddition reactions that enhance its biological activity .
  • Potential Applications : Ongoing research is exploring its use as a precursor in drug development due to its unique structural attributes and biological effects .

Q & A

Q. What are the established synthetic routes for 1-cyclopropyl-1-(trimethylsilyloxy)ethylene?

The compound is synthesized via silyl enolate formation from a ketone precursor. A common method involves treating a cyclopropyl-substituted ketone with a strong base (e.g., LDA or NaHMDS) to generate the enolate, followed by quenching with trimethylsilyl chloride (TMSCl). For example, analogous silyl enol ethers like 1-phenyl-1-(trimethylsilyloxy)ethylene are prepared using this approach . Optimization of reaction conditions (e.g., low temperatures, anhydrous solvents) is critical to minimize side reactions.

Q. How is this compound characterized in research settings?

Key characterization methods include:

  • GC-MS : Retention time and molecular ion peaks (e.g., m/z 170–200 range) for identification, as demonstrated in phytochemical analyses of structurally similar silyl enol ethers .
  • NMR : Diagnostic signals for the cyclopropyl group (e.g., δ 0.5–1.5 ppm in 1H^1H-NMR) and TMS group (δ 0.1–0.3 ppm in 1H^1H-NMR; δ 10–20 ppm in 29Si^{29}Si-NMR) .
  • FT-IR : Stretching vibrations for Si-O (≈1250 cm1^{-1}) and C=C (≈1650 cm1^{-1}) bonds .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a silyl enol ether in cycloadditions and alkylation reactions. For instance, analogous compounds participate in [4+2] cycloadditions with electron-deficient alkynes to form phenol derivatives under reflux conditions . It is also used in organocatalytic stereoselective reactions, where the silyl group stabilizes intermediates .

Advanced Research Questions

Q. How does the cyclopropyl moiety influence the reactivity of silyl enol ethers in stereoselective reactions?

The cyclopropyl group introduces ring strain and electronic effects, altering nucleophilic behavior. Computational studies (DFT or molecular dynamics) reveal that the cyclopropane’s bent geometry enhances orbital overlap with adjacent electrophilic centers, potentially accelerating reactions like Michael additions. Experimental validation involves comparing reaction rates with non-cyclopropyl analogs (e.g., cyclohexyl-substituted silyl enol ethers) .

Q. What strategies improve enantioselectivity in catalytic alkylation reactions using this compound?

Enantioselectivity is enhanced by:

  • Chiral Catalysts : Chiral phosphoric acids (e.g., TRIP) at 20 mol% loading, with reduced temperatures (e.g., –20°C) to slow reaction kinetics and favor stereochemical control .
  • Solvent Optimization : Polar aprotic solvents (e.g., toluene or DCM) improve catalyst-substrate interactions.
  • Additives : Brønsted acids (e.g., TFA) or Lewis acids (e.g., Mg(OTf)2_2) modulate transition-state geometries.

Q. How can contradictions in experimental data (e.g., variable yields or selectivity) be resolved?

Contradictions are addressed via:

  • Systematic Screening : DOE (Design of Experiments) to test variables (temperature, catalyst loading, solvent).
  • Mechanistic Probes : Isotopic labeling (e.g., 13C^{13}C-TMS) to track reaction pathways.
  • Cross-Validation : Reproducing results using alternative techniques (e.g., switching from GC-MS to HPLC for quantification) .

Q. What computational methods are used to predict the compound’s behavior in novel reactions?

  • DFT Calculations : To model transition states and predict regioselectivity in cycloadditions.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories.
  • NBO Analysis : Evaluate hyperconjugative interactions between the cyclopropyl ring and silyloxy group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Cyclopropyl-1-(trimethylsilyloxy)ethylene
Reactant of Route 2
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1-Cyclopropyl-1-(trimethylsilyloxy)ethylene

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